molecular formula C17H22N4OS2 B13357378 3-[(Ethylsulfanyl)methyl]-6-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Ethylsulfanyl)methyl]-6-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13357378
M. Wt: 362.5 g/mol
InChI Key: ZCKUZGMNBZCFPK-UHFFFAOYSA-N
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Description

The compound {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-isopropyl-5-methylphenyl ether is a complex organic molecule that features a triazolo-thiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-isopropyl-5-methylphenyl ether typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo-thiadiazole ring system and subsequent functionalization to introduce the ethylsulfanyl and phenyl ether groups. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and alkylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for cost-effectiveness and scalability. This involves using high-yield reactions, minimizing the number of steps, and employing robust purification techniques. The preparation method is designed to be simple and easy to implement, suitable for large-scale production, and ensures the final product has good solubility and stability .

Chemical Reactions Analysis

Types of Reactions

{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-isopropyl-5-methylphenyl ether: can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolo-thiadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl ether group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazolo-thiadiazole derivatives, and substituted phenyl ethers. These products can be further utilized in various applications, including drug development and materials science .

Scientific Research Applications

{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-isopropyl-5-methylphenyl ether: has several scientific research applications:

Mechanism of Action

The mechanism of action of {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-isopropyl-5-methylphenyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Triazolo-thiadiazole derivatives: Compounds with similar core structures but different substituents.

    Phenyl ethers: Molecules with similar ether linkages but different aromatic groups.

Uniqueness

The uniqueness of {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-isopropyl-5-methylphenyl ether lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules .

Properties

Molecular Formula

C17H22N4OS2

Molecular Weight

362.5 g/mol

IUPAC Name

3-(ethylsulfanylmethyl)-6-[(5-methyl-2-propan-2-ylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H22N4OS2/c1-5-23-10-15-18-19-17-21(15)20-16(24-17)9-22-14-8-12(4)6-7-13(14)11(2)3/h6-8,11H,5,9-10H2,1-4H3

InChI Key

ZCKUZGMNBZCFPK-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=NN=C2N1N=C(S2)COC3=C(C=CC(=C3)C)C(C)C

Origin of Product

United States

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